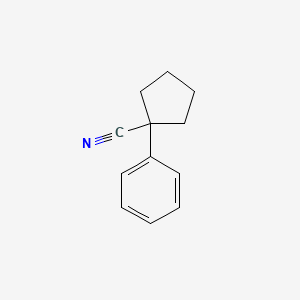

1-Phenylcyclopentanecarbonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylcyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXMFFGTPGAGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227812 | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-57-6 | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOPENTANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4L4UA4Y3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylcyclopentanecarbonitrile

Classical and Contemporary Synthetic Routes

The selection of a synthetic route for 1-phenylcyclopentanecarbonitrile is often dictated by factors such as yield, cost of reagents, and simplicity of the procedure. Both classical methods, involving the transformation of carboxylic acid derivatives, and contemporary alkylation strategies are well-documented in chemical literature.

Condensation and Dehydration Approaches

This classical strategy focuses on the formation of the nitrile functional group from a pre-existing carboxylic acid or amide moiety. These methods are fundamental in organic synthesis for the preparation of nitriles.

The conversion of a carboxylic acid to a nitrile typically proceeds through an amide intermediate. In this approach, 1-phenylcyclopentanecarboxylic acid would first be reacted with an amine source, such as ammonia, to form the corresponding 1-phenylcyclopentanecarboxamide. This initial step is an acid-base reaction forming an ammonium carboxylate salt, which upon heating, dehydrates to the amide. The subsequent dehydration of this amide yields the target nitrile. While this is a standard textbook transformation, specific high-yield protocols detailing the direct conversion of 1-phenylcyclopentanecarboxylic acid to this compound via this one-pot method are not extensively detailed in prominent literature, which more frequently describes the dehydration of the isolated amide precursor.

The dehydration of 1-phenylcyclopentanecarboxamide is a direct and effective method for the synthesis of this compound. This reaction involves the elimination of a molecule of water from the primary amide to form the cyano group. A variety of dehydrating agents can be employed to facilitate this transformation. Common and potent reagents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and tosyl chloride (TsCl) in the presence of a base like pyridine. The choice of reagent can influence the reaction conditions, with some requiring heating while others proceed at room temperature. The general transformation is a reliable method for nitrile synthesis from readily available amide precursors.

Alkylation Strategies for Carbonitrile Formation

Alkylation strategies represent a powerful and widely used approach for the synthesis of this compound. These methods involve the formation of the cyclopentane (B165970) ring by alkylating a precursor that already contains the nitrile group.

A highly efficient and common method for the synthesis of this compound is the dialkylation of phenylacetonitrile (B145931) (also known as benzyl cyanide) with 1,4-dibromobutane (B41627). orgsyn.org The reaction is typically carried out in the presence of a strong base, which abstracts a proton from the acidic α-carbon of phenylacetonitrile to generate a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a sequential bimolecular nucleophilic substitution (Sₙ2) reaction with 1,4-dibromobutane. The first alkylation is intermolecular, and the second is an intramolecular cyclization that forms the five-membered ring.

This reaction can be performed under various conditions. A notable method utilizes phase-transfer catalysis (PTC), which is effective for reactions involving reactants in immiscible phases. orgsyn.org In this setup, aqueous sodium hydroxide is used as the base with a quaternary ammonium salt, such as benzyltriethylammonium chloride, acting as the phase-transfer catalyst to shuttle the hydroxide ions into the organic phase. orgsyn.org Alternatively, a strong base like sodium amide (NaNH₂) in a non-polar solvent such as toluene has been successfully employed. google.com

| Base/Catalyst System | Dihaloalkane | Solvent | Yield (%) |

| 50% aq. NaOH / Benzyltriethylammonium Chloride | 1,4-Dibromobutane | (Biphasic) | ~82% orgsyn.org |

| Sodium Amide (NaNH₂) | 1,4-Dibromobutane | Toluene | 82-86% |

| Sodium Amide (NaNH₂) | 1,4-Dichlorobutane | Toluene | 75-81% |

Variations of the alkylation strategy often employ alternative strong bases and solvent systems to achieve high yields. Sodium hydride (NaH) is a powerful, non-nucleophilic base commonly used for this transformation. In this protocol, NaH is used to deprotonate phenylacetonitrile, forming the sodium salt of the carbanion in an irreversible manner. This is then reacted with a dihaloalkane like 1,4-dibromobutane to effect the cyclization.

The use of a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is typical for NaH-mediated reactions. These solvents effectively solvate the cation, enhancing the reactivity of the carbanion. This method is known for its high efficiency and ability to drive the reaction to completion due to the irreversible nature of the deprotonation step. The general procedure involves the slow addition of phenylacetonitrile to a suspension of sodium hydride in the chosen solvent, followed by the addition of the dihaloalkane.

| Base | Dihaloalkane | Solvent |

| Sodium Hydride (NaH) | 1,4-Dibromobutane | Tetrahydrofuran (THF) |

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound via the reaction of benzyl cyanide and 1,4-dibromobutane proceeds through a sequential alkylation mechanism involving a key carbanion intermediate. The carbon atom alpha to both the phenyl ring and the cyano group in benzyl cyanide is acidic, making it an "active methylene unit". atamanchemicals.comwikipedia.org

The mechanism can be broken down into the following key steps:

Deprotonation : A strong base abstracts a proton from the α-carbon of benzyl cyanide, forming a resonance-stabilized carbanion (the phenylacetonitrile anion). The negative charge is delocalized over the carbon atom and the nitrile group, as well as the phenyl ring.

First Alkylation (Intermolecular S_N2) : The generated carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a standard S_N2 reaction. This displaces a bromide ion and forms an intermediate, 5-bromo-2-phenylpentanenitrile.

Second Deprotonation : The remaining proton on the α-carbon of the intermediate is abstracted by the base, regenerating a carbanion.

Second Alkylation (Intramolecular S_N2) : The newly formed carbanionic center then undergoes an intramolecular nucleophilic attack on the carbon atom at the other end of the butyl chain, displacing the second bromide ion. This ring-closing step forms the five-membered cyclopentane ring.

In phase-transfer catalysis, the catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase to act as the base. The catalyst forms an ion pair (Q⁺OH⁻) that is soluble in the organic medium where the benzyl cyanide resides. biomedres.us This allows for the deprotonation to occur efficiently at the interface or within the organic phase.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. Key parameters that can be adjusted include the choice of base, solvent system, catalyst, temperature, and reaction time.

Detailed research findings have demonstrated the efficacy of phase-transfer catalysis for this synthesis. A study reported a yield of 82% for this compound when the reaction was conducted using 50% aqueous sodium hydroxide, benzyltriethylammonium chloride as the catalyst, and heating the biphasic mixture to an internal temperature of 65 °C for 24 hours. orgsyn.org The use of a slight excess (1.2 equivalents) of 1,4-dibromobutane was also noted. orgsyn.org

The choice of solvent and base system significantly impacts the reaction outcome. While the PTC method uses a biphasic aqueous-organic system, alternative anhydrous conditions using sodium hydride in THF have also been explored. orgsyn.org Another reported method utilizes dimethyl sulfoxide (DMSO) as the solvent in conjunction with aqueous sodium hydroxide. google.com The selection between these systems may depend on factors such as cost, safety (handling of NaH), and ease of work-up.

Further optimization can potentially be achieved by exploring other variables. For instance, the application of ultrasound has been shown to enhance the reaction rate of C-alkylation of benzyl cyanide in other contexts, suggesting it could be a viable method for accelerating this synthesis as well. researchgate.netresearchgate.net

Below is an interactive data table summarizing reaction conditions from a documented synthetic procedure. orgsyn.org

| Parameter | Condition | Role |

| Starting Material | Benzyl Cyanide | Provides the phenyl and nitrile groups and the α-carbon |

| Alkylating Agent | 1,4-Dibromobutane | Forms the four-carbon backbone of the cyclopentane ring |

| Base | 50% (w/v) Aqueous Sodium Hydroxide | Deprotonating agent to form the carbanion |

| Catalyst | Benzyltriethylammonium Chloride | Phase-transfer catalyst |

| Temperature | 65 °C (internal) | Provides activation energy for the reaction |

| Time | 24 hours | Duration to ensure completion of the reaction |

| Yield | 82% | Efficiency of the reported synthesis |

Reactivity and Transformation Mechanisms of 1 Phenylcyclopentanecarbonitrile

Chemical Transformations of the Nitrile Functional Group

The nitrile, or cyano, group (C≡N) in 1-phenylcyclopentanecarbonitrile is a versatile functional group that undergoes a variety of chemical transformations. Its reactivity is characterized by the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. Key reactions include hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions to form ketones.

The hydrolysis of nitriles is a fundamental process for the synthesis of carboxylic acids. weebly.com This transformation can be achieved under either acidic or basic conditions, with both pathways proceeding through an amide intermediate. libretexts.orgjove.com For this compound, hydrolysis yields 1-phenylcyclopentane carboxylic acid. google.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, and heat, the nitrile nitrogen is first protonated. jove.comlibretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com Subsequent deprotonation and tautomerization of the resulting imidic acid lead to the formation of an amide. chemistrysteps.comjove.com The amide then undergoes further acid-catalyzed hydrolysis to produce the corresponding carboxylic acid and an ammonium ion. jove.com

The general steps for acid-catalyzed hydrolysis are:

Protonation: The nitrogen atom of the cyano group is protonated by the acid. lumenlearning.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile. jove.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Tautomerization: The intermediate rearranges to form a more stable amide. jove.com

Amide Hydrolysis: The amide intermediate is further hydrolyzed under acidic conditions to the carboxylic acid. jove.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. weebly.comlibretexts.org This addition forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.com Tautomerization of the imidic acid yields the amide. chemistrysteps.com This amide intermediate is subsequently hydrolyzed by the base to form a carboxylate salt. weebly.com To obtain the final carboxylic acid, the reaction mixture must be acidified in a final step to protonate the carboxylate. libretexts.org

The general steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile. jove.com

Protonation: The resulting anion is protonated by water. chemistrysteps.com

Tautomerization: The imidic acid intermediate tautomerizes to an amide. chemistrysteps.com

Amide Hydrolysis: The amide is hydrolyzed by the base to a carboxylate salt.

Acidification: Addition of a strong acid protonates the carboxylate to yield the final carboxylic acid. libretexts.org

| Hydrolysis Type | Catalyst | Key Steps | Intermediate | Final Product (after workup) |

| Acidic | Dilute Acid (e.g., HCl, H₂SO₄) | Protonation of N, H₂O attack, Tautomerization | Amide | Carboxylic Acid |

| Basic | Aqueous Base (e.g., NaOH) | OH⁻ attack, Protonation, Tautomerization | Amide | Carboxylic Acid |

The carbonitrile group can be reduced to either a primary amine or, under specific conditions, an aldehyde. It can also be completely removed through a process known as hydrodecyanation.

The reduction of nitriles is a common route to primary amines. bme.hu Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this transformation. masterorganicchemistry.com The reaction involves the nucleophilic addition of two hydride ions to the nitrile's triple bond. chemistrysteps.com An initial hydride adds to the carbon, forming an imine salt intermediate. chemistrysteps.com A second hydride then adds, leading to a dianion which, upon aqueous workup, is protonated to yield the primary amine. masterorganicchemistry.comchemistrysteps.com

Catalytic hydrogenation is another widely used industrial method for synthesizing primary amines from nitriles. bme.huchemrxiv.org This process typically involves reacting the nitrile with hydrogen gas over a heterogeneous transition metal catalyst, such as palladium, cobalt, or nickel. bme.hursc.orgnih.gov However, controlling selectivity can be challenging, as the intermediate imine can react with the product primary amine to form secondary and tertiary amines as byproducts. bme.hu

| Reagent/Method | Intermediate | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Imine Salt | Primary Amine | A strong, non-selective reducing agent. lumenlearning.com |

| Catalytic Hydrogenation (H₂/Metal) | Imine | Primary Amine | Selectivity can be an issue; may produce secondary/tertiary amines. bme.hu |

| Diisobutylaluminium Hydride (DIBAL) | Iminium Anion | Aldehyde | A milder reducing agent that allows for partial reduction. chemistrysteps.comchemistrysteps.com |

A significant transformation for α-aryl nitriles like this compound is hydrodecyanation, the replacement of the cyano group with a hydrogen atom. An effective method for this reaction utilizes a composite of sodium hydride (NaH) and an iodide salt, such as lithium iodide (LiI) or sodium iodide (NaI), in a solvent like tetrahydrofuran (THF). orgsyn.orgd-nb.info This system transforms NaH from its usual role as a Brønsted base into a potent hydride donor. nih.gov This method is particularly effective for α-quaternary benzyl cyanides, leading to the formation of the corresponding cycloalkyl arene, in this case, phenylcyclopentane. orgsyn.org The presence of the iodide salt is crucial for activating the sodium hydride and enabling its unique hydride-donor reactivity. d-nb.infonih.gov

The mechanism of hydrodecyanation by sodium hydride-iodide composites does not involve a single-electron transfer (SET) pathway. d-nb.info Instead, it proceeds through a hydride addition-elimination process. beilstein-journals.orgnih.gov

The proposed mechanism involves the following key steps:

Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from the activated NaH on the electrophilic carbon of the nitrile group. This forms an iminyl anion intermediate. orgsyn.orgd-nb.info

Isomerization: The initially formed iminyl anion may isomerize to a more stable form where a sodium cation interacts with the π-system of the phenyl group. nih.govresearchgate.net

C-C Bond Cleavage and Proton Transfer: The crucial step is a concerted process involving the cleavage of the C-C bond between the cyclopentane (B165970) ring and the cyano group, and a 1,2-proton shift. orgsyn.org The imine hydrogen atom, which now has a partial positive charge, is transferred to the adjacent benzylic carbon, which has a partial negative charge. orgsyn.org This step results in the formation of the final hydrodecyanated product and sodium cyanide (NaCN). orgsyn.org

Density functional theory (DFT) calculations support this mechanism, indicating a hydride addition to the C≡N triple bond followed by C–C bond cleavage and proton transfer. nih.gov This pathway also explains the observed retention of stereoconfiguration in related substrates. nih.govresearchgate.net

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.comucalgary.ca This reaction provides an effective route for the synthesis of ketones and the formation of new carbon-carbon bonds. chemistrysteps.com

The reaction proceeds via the nucleophilic addition of the organometallic reagent's carbanionic carbon to the nitrile carbon. ucalgary.casciencemadness.org This addition breaks the pi bond of the nitrile and forms an intermediate imine salt (an imine anion complexed with the magnesium or lithium cation). libretexts.orgucalgary.ca A key feature of this reaction is that the negatively charged imine intermediate prevents further nucleophilic additions by the organometallic reagent. chemistrysteps.comchemistrysteps.com

The ketone is not formed until a subsequent aqueous acidic workup step. ucalgary.ca During the workup, the imine salt is protonated to form an imine, which is then hydrolyzed to the final ketone product, with the nitrogen atom being eliminated as ammonia. libretexts.orgucalgary.ca Because the ketone is only formed after the organometallic reagent has been quenched, there is no subsequent reaction to form a tertiary alcohol, which is a common outcome when Grignard reagents react with other carbonyl compounds like esters or acid chlorides. chemistrysteps.comucalgary.ca

| Reagent | Reagent Type | Intermediate | Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Organometallic | Imine Salt | Ketone |

| Organolithium Reagent (R-Li) | Organometallic | Imine Salt | Ketone |

Nucleophilic Addition Reactions at the Nitrile Carbon

Grignard Reactions with this compound (e.g., Methylmagnesium Iodide)

The reaction between this compound and a Grignard reagent, such as methylmagnesium iodide, is a classic example of nucleophilic addition to a nitrile. masterorganicchemistry.comlibretexts.org Grignard reagents are potent nucleophiles due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety. mnstate.edulibretexts.org The reaction mechanism initiates with the nucleophilic attack of the methyl carbanion from methylmagnesium iodide on the electrophilic carbon atom of the nitrile group in this compound. youtube.com

This attack breaks the pi bond of the carbon-nitrogen triple bond, resulting in the formation of a nitrogen-magnesium salt of an imine, often referred to as an imine salt or a magnesium ketimine intermediate. libretexts.orgyoutube.com This intermediate is stable in the anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is required for the formation and reaction of the Grignard reagent. libretexts.orgadichemistry.com The reaction is typically carried out under inert and anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water. mnstate.edulibretexts.org

Formation of Ketone Derivatives

The intermediate imine-magnesium salt formed from the Grignard reaction is not the final product. To convert this intermediate into a ketone, a hydrolysis step is necessary, typically achieved by adding an aqueous acid solution (e.g., H3O+) to the reaction mixture. masterorganicchemistry.comlibretexts.org

The hydrolysis mechanism proceeds in several steps:

Protonation of the imine nitrogen by the acid.

Nucleophilic attack by a water molecule on the iminium ion carbon.

A series of proton transfers.

Elimination of ammonia (NH3), which results in the formation of a protonated carbonyl group.

Final deprotonation to yield the neutral ketone product. masterorganicchemistry.com

When this compound reacts with methylmagnesium iodide followed by acidic hydrolysis, the resulting product is 1-(1-phenylcyclopentyl)ethan-1-one . This reaction provides a valuable synthetic route for converting nitriles into ketones, effectively elongating the carbon chain and introducing a key functional group. libretexts.orgadichemistry.com

Table 1: Grignard Reaction Products

| Reactant | Grignard Reagent | Intermediate | Final Product |

|---|---|---|---|

| This compound | Methylmagnesium Iodide | Imine-magnesium salt | 1-(1-phenylcyclopentyl)ethan-1-one |

Reactions Involving the Phenyl and Cyclopentane Moieties

Aromatic Nitration Reactions of the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration. Aromatic nitration is typically achieved by treating the substrate with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active agent in the reaction. masterorganicchemistry.comyoutube.com

The substituent already present on the benzene ring—the 1-cyanocyclopentyl group—directs the position of the incoming nitro group. This substituent is composed of an alkyl part (the cyclopentyl ring directly attached to the phenyl ring) and a cyano group. Alkyl groups are generally weak activating groups and ortho, para-directors. Conversely, the cyano group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. However, because the alkyl portion is directly attached to the aromatic ring, its directing effect is more influential. Therefore, the nitration of this compound is expected to yield a mixture of ortho- and para-substituted products, with the para isomer often being favored due to reduced steric hindrance. youtube.com

The reaction proceeds via the standard EAS mechanism:

Attack of the pi electrons of the aromatic ring on the nitronium ion.

Formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nih.gov

Deprotonation of the sigma complex by a weak base (like HSO4- or water) to restore aromaticity and yield the nitrated product. masterorganicchemistry.com

Palladium-Catalyzed Hydrogenation of Nitrated Derivatives

The nitro derivatives of this compound, produced in the nitration step, can be readily reduced to the corresponding primary amines. A common and efficient method for this transformation is catalytic hydrogenation using palladium on a carbon support (Pd/C) as the catalyst. mdpi.comrsc.org

This heterogeneous catalytic process involves the use of hydrogen gas (H2) as the reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol under pressure. The nitro group (-NO2) is selectively reduced to an amino group (-NH2) without affecting the nitrile or the aromatic ring under controlled conditions. nih.govmdpi.com This reaction is a cornerstone in synthetic chemistry for preparing anilines from nitroaromatic compounds. The process is valued for its high yields and the clean nature of the products. rsc.org For instance, hydrogenating the para-nitro derivative would yield para-amino-1-phenylcyclopentanecarbonitrile .

Derivatives and Analogues of 1 Phenylcyclopentanecarbonitrile

Synthesis of Substituted 1-Phenylcyclopentanecarbonitrile Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, most notably by employing substituted phenylacetonitriles as starting materials. The core cyclopentane (B165970) ring is typically formed via a cycloalkylation reaction.

A common and effective method involves the reaction of a substituted phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627). This reaction is generally carried out in the presence of a strong base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The base deprotonates the benzylic carbon of the phenylacetonitrile, creating a nucleophilic carbanion that subsequently undergoes a double alkylation with the 1,4-dibromobutane to form the cyclopentane ring.

This methodology has been successfully applied to synthesize a variety of derivatives with substituents on the phenyl ring. For instance, the synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile (B1586677) proceeds from 4-fluorophenylacetonitrile (B56358) and 1,4-dibromobutane. Similarly, derivatives with chloro, dichloro, and dimethoxy groups on the phenyl ring have been prepared using the corresponding substituted phenylacetonitriles.

Another approach involves the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile. This can be achieved through a two-step process starting with the preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile. In this method, a nitrochlorobenzene-zinc reagent is added to a 1-chlorocyclopentanecarbonitrile solution in the presence of Li₂CuCl₄. The resulting nitro-substituted compound is then subjected to a nitro reduction reaction, typically using a catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere, to yield the desired amino-substituted derivative. thegoodscentscompany.com

Exploration of Chemically Modified Analogues

The structural framework of this compound allows for modifications at both the phenyl and cyclopentane rings, as well as the nitrile group, leading to a wide array of chemically modified analogues.

Modifications of the Phenyl Ring: As discussed in the previous section, the introduction of various substituents onto the phenyl ring is a primary strategy for creating analogues. These substituents can modulate the electronic and steric properties of the molecule, which can be crucial for its intended application.

Modifications of the Cyclopentane Ring: The cyclopentane ring can also be a site for chemical modification. For example, the introduction of a ketone functionality to create 1-phenyl-2-oxocyclopentanecarbonitrile introduces a new reactive center. The synthesis of such a compound can be envisioned through the oxidation of a corresponding hydroxyl precursor or other established methods for ketone synthesis. Furthermore, the creation of unsaturation within the cyclopentane ring, leading to compounds like 1-phenylcyclopentene-2-carbonitrile, opens up possibilities for further functionalization through reactions targeting the double bond.

Modifications of the Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into various other functionalities. ontosight.ai This allows for the creation of a diverse set of analogues. For instance, hydrolysis of the nitrile leads to the corresponding carboxylic acid, while reduction yields a primary amine. Reaction with Grignard reagents can convert the nitrile into a ketone. These transformations significantly expand the chemical diversity of the accessible analogues.

Functionalization Strategies for Diverse Chemical Architectures

Beyond simple modifications, this compound and its derivatives can serve as starting points for the construction of more complex and diverse chemical architectures, including spirocyclic and fused ring systems.

Spirocyclic Compounds: The quaternary carbon atom bearing both the phenyl and nitrile groups is an ideal anchor point for the construction of spirocyclic systems. For example, spiro-oxindoles, a class of compounds with significant biological activity, can be synthesized from precursors derived from this compound. The synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione, showcasing a strategy that could be adapted to derivatives of this compound. beilstein-journals.org

Fused Heterocyclic Systems: The functional groups of this compound and its derivatives can be utilized to build fused heterocyclic rings. For instance, the nitrile group can participate in cycloaddition reactions or be transformed into other reactive groups that can then undergo cyclization to form fused systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest that derivatives such as the corresponding amino or carboxylic acid derivatives could be valuable precursors for constructing fused pyrimidines, pyridazines, or other heterocyclic rings.

Key Intermediates Derived from this compound

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of several key intermediates.

Formation of 1-Phenylcyclopentanecarboxylic Acid

One of the most direct and important transformations of this compound is its hydrolysis to 1-phenylcyclopentanecarboxylic acid. ontosight.ai This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. Base-catalyzed hydrolysis is usually performed by heating with an aqueous or alcoholic solution of a strong base, like sodium or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

1-Phenylcyclopentanecarboxylic acid is a significant intermediate in its own right, being used in the preparation of precursors for the solid-phase synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives. chemicalbook.com

Other Synthetic Intermediates and Precursors

Beyond the carboxylic acid, this compound can be converted into other valuable synthetic intermediates. ontosight.ai

1-Phenylcyclopentylmethanamine: Reduction of the nitrile group leads to the formation of the corresponding primary amine, 1-phenylcyclopentylmethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting amine is a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Ketones via Grignard Reaction: The reaction of this compound with Grignard reagents (R-MgX) provides a route to ketones. The Grignard reagent adds to the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields a ketone with the structure 1-phenyl-1-acylcyclopentane. This reaction allows for the introduction of a wide variety of R groups, further expanding the synthetic utility of the starting nitrile.

The diverse reactivity of this compound and its derivatives underscores its importance as a versatile building block in organic synthesis, enabling the creation of a wide range of complex and potentially useful molecules.

Applications in Advanced Organic Synthesis

1-Phenylcyclopentanecarbonitrile as a Core Building Block

This compound serves as a fundamental scaffold in the construction of more complex molecular architectures. benchchem.com The presence of both a phenyl ring and a cyclopentane (B165970) ring provides a rigid yet modifiable framework. This allows for the introduction of various functional groups at specific positions, enabling the synthesis of a diverse range of derivatives. The cyclopentane ring, with its moderate ring strain compared to smaller rings like cyclopropane and cyclobutane, offers a balance of stability and reactivity, facilitating controlled chemical transformations. benchchem.com

Role in the Synthesis of Pharmaceutical Intermediates

The application of this compound is particularly prominent in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various drug molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

For instance, the synthesis of various targeted therapies and other complex drug molecules can be traced back to starting materials that incorporate the 1-phenylcyclopentane moiety. The ability to functionalize this core structure allows for the fine-tuning of a molecule's properties to optimize its efficacy and safety profile.

Case Studies in Drug Synthesis: Apatinib as an Illustrative Example

A compelling example of the utility of a derivative of this compound is in the synthesis of Apatinib. google.comgoogle.comwikipedia.org Apatinib, also known as Rivoceranib, is a tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. wikipedia.orgnih.gov

In the synthesis of Apatinib, a key intermediate is 1-(4-aminophenyl)cyclopentanecarbonitrile . google.comgoogle.com This intermediate is derived from this compound through a nitration reaction to introduce a nitro group onto the phenyl ring, followed by a reduction of the nitro group to an amine. This amine-functionalized derivative then undergoes further reactions to construct the final complex structure of Apatinib. google.com

One synthetic route involves the amidation reaction of 1-(4-aminophenyl)cyclopentanecarbonitrile with another complex molecule, followed by subsequent reaction steps to yield Apatinib. google.comgoogle.com The chemical name for Apatinib is N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide, which clearly indicates the retention of the 1-cyanocyclopentylphenyl core originating from the starting intermediate. scbt.com

Table 1: Key Intermediates in the Synthesis of Apatinib

| Intermediate Name | Chemical Formula | Role in Synthesis |

| This compound | C₁₂H₁₃N | Starting material for the synthesis of the core structure. nih.gov |

| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | C₁₂H₁₂N₂O₂ | Nitrated intermediate. google.com |

| 1-(4-Aminophenyl)cyclopentanecarbonitrile | C₁₂H₁₄N₂ | Key intermediate that undergoes amidation. google.comgoogle.com |

Utility in Agrochemical and Specialty Chemical Synthesis

The versatility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. benchchem.comresearchgate.net The structural motifs derived from this compound can be found in molecules designed to have specific biological activities relevant to agriculture, such as herbicides, insecticides, and fungicides. The development of new agrochemicals is a continuous process aimed at improving crop protection and yield, and building blocks like this compound provide a foundation for creating novel active ingredients. researchgate.net

In the specialty chemicals sector, derivatives of this compound can be utilized in the synthesis of materials with unique properties, such as polymers and liquid crystals. The rigid phenylcyclopentyl core can impart desirable thermal and mechanical properties to these materials.

Strategic Conversion of the Nitrile Group into Other Functionalities

The nitrile group (-C≡N) in this compound is a highly versatile functional group that can be readily converted into a variety of other important chemical entities. researchgate.netlibretexts.orgnih.gov This chemical flexibility is a key reason for its widespread use as a synthetic intermediate.

Common transformations of the nitrile group include:

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). libretexts.org This transformation is fundamental in organic synthesis, as carboxylic acids are themselves versatile intermediates that can undergo a wide range of reactions. researchgate.net

Hydrolysis to Amides: Partial hydrolysis of the nitrile group can yield an amide (-CONH₂). chemistrysteps.com This can be achieved under milder reaction conditions compared to the complete hydrolysis to a carboxylic acid. chemistrysteps.com Amides are prevalent in many biologically active molecules and polymers.

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This provides a route to a different class of compounds with distinct chemical properties and biological activities.

Table 2: Key Transformations of the Nitrile Group

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Nitrile (-C≡N) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) libretexts.org |

| Nitrile (-C≡N) | Milder acid/base, controlled conditions | Amide (-CONH₂) chemistrysteps.com |

| Nitrile (-C≡N) | LiAlH₄ or H₂/catalyst | Amine (-CH₂NH₂) libretexts.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Framework of Structure-Activity Relationships

The fundamental principle of Structure-Activity Relationships (SAR) is that the biological activity of a chemical compound is directly related to its three-dimensional structure. This concept, first articulated in the 19th century, posits that the specific arrangement of atoms and functional groups within a molecule dictates how it will interact with biological systems, such as proteins, enzymes, and receptors. Even minor modifications to a molecule's structure can lead to significant changes in its biological effects, including its potency, selectivity, and metabolic stability.

For 1-Phenylcyclopentanecarbonitrile, the core structure consists of a central cyclopentane (B165970) ring bonded to both a phenyl group and a nitrile (cyano) group. The theoretical framework of SAR suggests that the biological activity of this molecule is a function of these three key components:

The Phenyl Group: This aromatic ring can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions with biological targets. The electronic properties of the phenyl ring can be modulated by introducing substituents at different positions (ortho, meta, para), which in turn can influence binding affinity and reactivity.

The Cyclopentane Ring: This non-planar, saturated ring acts as a rigid scaffold, influencing the spatial orientation of the phenyl and nitrile groups. Its conformation and steric bulk are critical in determining how the molecule fits into a binding pocket of a biological target.

The Nitrile Group (-C≡N): This functional group is a strong electron-withdrawing group and a hydrogen bond acceptor. mdpi.com Its linear geometry and electronic properties can play a crucial role in direct interactions with active sites of enzymes or receptors. The nitrile group is metabolically stable and can enhance a molecule's pharmacokinetic profile. mdpi.com

The overarching goal of SAR studies is to identify the specific structural features, or "pharmacophore," responsible for a molecule's biological activity. By systematically altering parts of the molecule and observing the resulting changes in activity, researchers can build a qualitative understanding of which groups are essential for the desired effect.

Methodological Approaches in SAR Analysis

The systematic exploration of SAR involves both synthetic chemistry and biological testing, often augmented by computational methods.

The chemical reactivity of this compound is influenced by its constituent parts. The nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack. github.io The phenyl ring can undergo electrophilic aromatic substitution, and the reactivity of the ring is modulated by the electron-withdrawing nature of the nitrile and the alkyl nature of the cyclopentane.

To identify key structural features that modulate reactivity, a common approach is the synthesis and analysis of a series of analogs. For this compound, this could involve:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can alter its electronic properties (electron-donating or electron-withdrawing) and steric profile. This, in turn, can affect the molecule's interaction with a biological target.

Modification of the Cycloalkane Ring: The size of the cycloalkane ring could be varied (e.g., cyclobutane, cyclohexane) to assess the impact of ring strain and conformational flexibility on activity. For instance, a study on 2-phenylcyclopropylmethylamine derivatives demonstrated that the rigid cyclopropyl ring was a key component for binding to its target.

Replacement of the Nitrile Group: Replacing the nitrile group with other functional groups (e.g., amide, carboxylic acid, tetrazole) that have different electronic and hydrogen-bonding capabilities can help determine the importance of the cyano moiety for activity.

The following table illustrates a hypothetical SAR analysis based on modifications to a core scaffold similar to this compound, demonstrating how changes in substituents on the phenyl ring can affect biological activity. The data is derived from a study on analogous 1-phenylcyclohexylamine derivatives and their binding affinity (Ki) to the NMDA receptor.

| Compound ID | Scaffold | R1 (para-substituent) | Biological Activity (pKi) |

| 1 | Phenylcyclohexylamine | -H | 6.15 |

| 2 | Phenylcyclohexylamine | -F | 6.30 |

| 3 | Phenylcyclohexylamine | -Cl | 6.70 |

| 4 | Phenylcyclohexylamine | -CH3 | 6.40 |

| 5 | Phenylcyclohexylamine | -OCH3 | 6.22 |

This table is for illustrative purposes and is based on data from analogous compounds to demonstrate SAR principles.

From this illustrative data, one could infer that small, electron-withdrawing substituents like halogens at the para-position of the phenyl ring may enhance binding affinity compared to the unsubstituted analog.

Computational, or in silico, methods are invaluable for elucidating SAR, allowing for the rapid assessment of many virtual compounds and helping to prioritize synthetic efforts.

R-Group Decomposition (RGD) is a powerful computational technique used to systematically analyze a library of compounds that share a common core scaffold. The process involves defining the central scaffold (e.g., the phenylcyclopentane core) and then identifying the variable substituents (R-groups) at different attachment points. preprints.org This allows for a direct comparison of how different R-groups at specific positions influence a property of interest, such as biological activity.

For a series of this compound analogs, an RGD analysis would generate a table that clearly links each substituent at each position to the measured activity.

Interactive R-Group Decomposition Table (Hypothetical)

| Core Scaffold | R1 | R2 | R3 | Activity (IC50, µM) |

| Phenylcyclopentanecarbonitrile | H | H | H | 15.2 |

| Phenylcyclopentanecarbonitrile | 4-Cl | H | H | 8.5 |

| Phenylcyclopentanecarbonitrile | H | 3-CH3 | H | 12.1 |

| Phenylcyclopentanecarbonitrile | 4-F | 2-F | H | 5.3 |

| Phenylcyclopentanecarbonitrile | 4-OCH3 | H | H | 18.9 |

This is a hypothetical table to illustrate the output of an R-group decomposition analysis.

This type of analysis helps to quickly identify trends. For example, the hypothetical data above suggests that halogen substitution on the phenyl ring, particularly at the 4-position, may be favorable for activity, while an electron-donating methoxy group at the same position could be detrimental.

Other in silico methods include molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor, and pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While SAR provides a qualitative understanding, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure and biological activity. nih.gov

The core principle of QSAR is that variations in the biological activity of a series of compounds can be correlated with changes in their physicochemical properties or calculated molecular descriptors. researchgate.net A QSAR model takes the form of a mathematical equation:

Biological Activity = f (Molecular Descriptors)

The molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as:

Electronic Properties: Hammett constants (σ), dipole moment, atomic charges.

Steric Properties: Molar refractivity (MR), van der Waals volume, specific substituent constants (e.g., Taft steric parameters).

Hydrophobic Properties: Partition coefficient (logP), which describes a molecule's lipophilicity.

Topological Indices: Numbers that describe the size, shape, and branching of a molecule.

A common mathematical model used in QSAR is Multiple Linear Regression (MLR) , which generates an equation of the form:

log(1/C) = k₁·(descriptor₁) + k₂·(descriptor₂) + ... + constant

Where 'C' is the concentration of the compound required to produce a defined biological effect (e.g., IC50), and k₁, k₂, etc., are regression coefficients.

For example, a QSAR study on a series of 2-phenylcyclopropylmethylamine derivatives, structurally related to this compound, developed robust models to predict binding affinity to the Dopamine D3 receptor. mdpi.com The models showed that steric, electrostatic, and hydrophobic fields were all important factors in determining the binding affinity.

Developing a reliable QSAR model requires sophisticated statistical and data mining techniques. The process generally involves:

Data Set Preparation: Assembling a dataset of structurally related compounds with accurately measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Variable Selection: Identifying the subset of descriptors that have the most significant correlation with biological activity, while avoiding inter-correlation. Techniques like genetic algorithms are often used for this purpose. researchgate.net

Model Generation: Using statistical methods to build the mathematical model. Besides MLR, other common methods include:

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: Methods such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships between structure and activity.

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).

A study on 1-phenylcyclohexylamine analogs used both MLR and ANN to build QSAR models for NMDA receptor inhibition, achieving a high correlation coefficient and demonstrating the predictive power of these techniques.

The following table presents a selection of descriptors that could be used in a QSAR study of this compound analogs and their potential impact on activity, based on general principles and findings from studies on related structures.

| Descriptor | Type | Potential Influence on Activity |

| logP | Hydrophobic | Higher values may improve membrane permeability but could also lead to non-specific binding. |

| Molar Refractivity (MR) | Steric | Indicates the volume occupied by a substituent; optimal size is often required for fitting into a binding pocket. |

| Dipole Moment | Electronic | Influences polar interactions with the target receptor. |

| HOMO/LUMO Energy | Electronic | Relates to the molecule's ability to donate or accept electrons, affecting reactivity and charge-transfer interactions. |

| Topological Polar Surface Area (TPSA) | Property | Correlates with hydrogen bonding potential and is often predictive of cell permeability. |

By applying these SAR and QSAR methodologies, researchers can systematically probe the chemical space around the this compound scaffold. This structured approach facilitates the rational design of new molecules with potentially modulated or improved chemical and biological properties, guiding further research and development.

Application of Statistical and Data Mining Techniques

Multivariate Statistical Analysis (e.g., Principal Components Analysis)

Multivariate statistical methods are crucial for interpreting the complex data generated in QSAR studies. rsc.org Techniques like Principal Components Analysis (PCA) and Hierarchical Cluster Analysis (HCA) serve as exploratory data analysis tools. researchgate.netscielo.br

Principal Components Analysis (PCA) is used to reduce the dimensionality of a dataset, which may consist of numerous molecular descriptors, while retaining the most significant information. nih.govnih.gov It achieves this by transforming the original set of correlated variables into a new set of uncorrelated variables known as principal components. In the context of this compound analogs, PCA can be used to:

Identify the most influential structural properties (descriptors) that account for the major variations in biological activity within the series.

Visualize the distribution of compounds in a lower-dimensional space, helping to identify clusters of similar compounds and outliers. nih.gov

Select relevant descriptors for subsequent regression analysis, thereby avoiding issues with multicollinearity.

This initial analysis provides a foundational understanding of the structural features governing the activity of these compounds. researchgate.net

Table 1: Illustrative Principal Component Loadings for this compound Analogs

| Descriptor | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

|---|---|---|

| LogP (Lipophilicity) | 0.85 | -0.21 |

| Molecular Weight | 0.79 | -0.15 |

| Dipole Moment | -0.32 | 0.91 |

| HOMO Energy | -0.45 | 0.78 |

This table illustrates how different molecular descriptors might contribute to the principal components. For example, PC1 is heavily influenced by lipophilicity and molecular size, while PC2 is primarily driven by electronic properties like dipole moment and HOMO energy.

Regression Models (e.g., Multiple Linear Regression, Multiple Non-Linear Regression)

Regression analysis is employed to build mathematical models that correlate molecular descriptors with biological activity. nih.govnih.gov

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). mdpi.com In a QSAR study of 1-phenylcyclohexylamine analogues, structurally related to this compound, MLR was used to establish a model correlating quantum descriptors with inhibitory activity (Ki). researchgate.net The resulting QSAR equation allows for the prediction of activity for new analogs and provides insight into the physicochemical properties driving the biological response. mdpi.com For instance, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient would indicate the opposite. semanticscholar.org

Multiple Non-Linear Regression (MNLR) is utilized when the relationship between the descriptors and the biological activity is not linear. These models can capture more complex interactions between the structural features and the biological target. mdpi.com For compounds that may have multiple binding modes or where activity reaches a plateau, non-linear models often provide a better fit and more accurate predictions than linear models. researchgate.net

Machine Learning Algorithms (e.g., Artificial Neural Networks, Support Vector Machines)

Machine learning algorithms have become powerful tools in QSAR modeling, often outperforming traditional regression methods, especially for complex and non-linear datasets. researchgate.netijcit.commorressier.com

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. rsc.org They are capable of modeling highly complex and non-linear relationships. researchgate.net In a study on 1-phenylcyclohexylamine analogues, an ANN model was developed using relevant descriptors from a prior MLR analysis. researchgate.net This non-linear approach yielded a model with a high correlation coefficient, demonstrating its ability to capture intricate structure-activity relationships. researchgate.net

Support Vector Machines (SVMs) , used in support vector regression (SVR), are another powerful machine learning technique for both classification and regression problems. rsc.orgyoutube.com SVR aims to find a function that deviates from the actual target values by a value no greater than a specified margin for all training data. In QSAR, SVM can effectively handle high-dimensional data and is known for its good generalization performance, meaning it can accurately predict the activity of new compounds. nih.gov

Table 2: Comparison of Hypothetical QSAR Model Performance

| Model Type | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Root Mean Square Error (RMSE) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.45 |

| Artificial Neural Network (ANN) | 0.91 | 0.84 | 0.21 |

| Support Vector Machine (SVM) | 0.88 | 0.81 | 0.25 |

This table provides a hypothetical comparison of different modeling techniques. The higher R² and Q² values and lower RMSE for the ANN and SVM models suggest their superior predictive capability for this particular dataset compared to MLR.

Validation of QSAR Models (e.g., Cross-Validation, Leave-One-Out Procedures)

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power. basicmedicalkey.comnih.gov A model that fits the training data perfectly but fails to predict the activity of new compounds is of little practical use. semanticscholar.org Validation is performed using several strategies.

Internal Validation assesses the stability and robustness of the model using the training set data. basicmedicalkey.com

Cross-Validation: This is a primary technique for internal validation. nih.govmdpi.com The dataset is partitioned into several subsets. The model is trained on all but one subset and then tested on the remaining subset. This process is repeated until every subset has served as the test set.

Leave-One-Out (LOO) Cross-Validation: A specific type of cross-validation where one compound is left out from the training set, the model is built with the remaining compounds, and the activity of the excluded compound is predicted. nih.gov This is repeated for every compound in the dataset. The study on 1-phenylcyclohexylamine analogues utilized the LOO procedure to test their ANN model, resulting in a high cross-validation correlation coefficient (RCV), indicating good internal predictivity. researchgate.net

External Validation is considered the most stringent test of a model's predictive ability. nih.govmdpi.com It involves predicting the activity of a set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com A high correlation between the predicted and actual activities for the test set demonstrates the model's ability to generalize to new chemical entities. mdpi.com A QSAR model is generally considered acceptable if it has a cross-validated R² (Q²) greater than 0.5 and an external validation R² (R²pred) greater than 0.6. mdpi.com

Implications of SAR/QSAR for Rational Compound Design and Optimization in Research

The primary goal of developing SAR and QSAR models is to guide the rational design and optimization of new, more potent compounds. drugdesign.orgnih.govresearchgate.net By establishing a clear link between molecular structure and biological activity, these models provide invaluable insights for medicinal chemists. nih.gov

Identification of Key Structural Features: QSAR models highlight which molecular properties (e.g., steric, electronic, hydrophobic) are critical for activity. For instance, if a model indicates that a bulky substituent at a specific position on the cyclopentane ring of this compound decreases activity, researchers can focus on synthesizing analogs with smaller groups at that position.

Virtual Screening: Validated QSAR models can be used to screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov This significantly reduces the time and cost associated with drug discovery compared to traditional high-throughput screening. nih.gov

Lead Optimization: During lead optimization, QSAR provides a framework for making targeted modifications to a lead compound to improve its potency and other properties. researchgate.net For example, if a 3D-QSAR model reveals a region where a hydrogen bond donor is favorable, chemists can design new analogs that incorporate this feature.

Mechanistic Insights: While QSAR models are correlative, they can offer hypotheses about the mechanism of action. drugdesign.org The descriptors that appear in a successful QSAR model can suggest the nature of the interactions between the compound and its biological target, such as hydrophobic or electrostatic interactions.

In essence, SAR and QSAR transform the process of drug discovery from one of trial-and-error to a more targeted, structure-based approach, accelerating the journey towards novel and effective therapeutic agents. nih.gov

Analytical Methodologies for 1 Phenylcyclopentanecarbonitrile Research

Principles of Analytical Chemistry Applied to Compound Characterization

Analytical chemistry provides the foundational principles for the identification, separation, and quantification of chemical substances. zodiaclifesciences.com The characterization of a compound like 1-Phenylcyclopentanecarbonitrile relies on a systematic approach that often begins with preliminary examinations of the physical state and solubility of the substance. ncert.nic.in Key principles that underpin these analytical techniques include:

Accuracy and Precision: Ensuring that measurements are close to the true value and are reproducible. zodiaclifesciences.com

Sensitivity: The ability to detect small quantities of the substance. zodiaclifesciences.com

Selectivity: The capacity to distinguish the target analyte from other components in a mixture. zodiaclifesciences.com

Separation: The isolation of the compound of interest from impurities or other substances is a crucial first step, often achieved through chromatographic techniques. longdom.orgresearchgate.net

Identification and Elucidation: Determining the chemical structure and confirming the identity of the isolated compound. anhihs.comethernet.edu.et

These principles guide the selection and application of various analytical methods to ensure the data obtained is reliable and meaningful for research and quality control purposes. anhihs.com

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. nih.govjournalagent.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. journalagent.comwhitman.edu For a compound like this compound, several chromatographic methods are particularly valuable.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile compounds. nih.gov In GC, the mobile phase is an inert gas, and the stationary phase is a liquid or polymer on an inert solid support inside a column. youtube.com When coupled with a mass spectrometer (MS), GC/MS becomes a formidable tool for both separating and identifying components of a mixture. whitman.eduyoutube.com The gas chromatograph separates the individual compounds, which are then introduced into the mass spectrometer to determine their molecular weight and fragmentation pattern, allowing for structural elucidation. youtube.comnih.gov

Table 1: Hypothetical GC-MS Data for this compound Analysis

| Parameter | Value |

| Retention Time (min) | 12.5 |

| Molecular Ion (M+) | m/z 185 |

| Major Fragment Ions | m/z 156, 129, 115, 104, 77 |

| Purity (by peak area %) | >98% |

This table represents typical data that could be obtained from a GC-MS analysis of a purified sample of this compound. The retention time is characteristic of the compound under specific GC conditions, and the mass spectrum provides a fingerprint for its identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. ncl.ac.ukijpsjournal.com It utilizes a liquid mobile phase and a stationary phase packed in a column. researchgate.net HPLC is particularly useful for compounds that are not sufficiently volatile for GC. elsevier.com When coupled with detectors like UV-Vis or mass spectrometry, HPLC can provide detailed information about the purity and identity of a sample. nih.gov

Table 2: Illustrative HPLC Parameters for this compound Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 6.8 min |

This table outlines a potential HPLC method for analyzing this compound. The retention time under these conditions would be a key identifier, and the peak area would be used for quantification and purity determination.

Gel Permeation Chromatography (GPC) for Purity Assessment

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. alfa-chemistry.com This technique is particularly useful for determining the molecular weight distribution of polymers and can also be applied to assess the purity of smaller molecules by separating them from high-molecular-weight impurities or aggregates. cirs-ck.com The sample is passed through a column containing porous beads; larger molecules elute first, while smaller molecules take a longer path through the pores and elute later. alfa-chemistry.com

For a relatively small molecule like this compound, GPC would be most effective in identifying and quantifying the presence of any polymeric impurities or by-products from its synthesis. cirs-ck.comufl.edu

Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for determining the detailed molecular structure of a compound. slideshare.net These methods involve the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. msu.eduethernet.edu.et 1H NMR, or proton NMR, provides information about the number of different types of protons in a molecule, their electronic environments, and their connectivity to neighboring protons. slideshare.netencyclopedia.pub The chemical shift of each proton signal indicates its local electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of adjacent protons. slideshare.net

Table 3: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C6H5) |

| 2.10 - 2.30 | Multiplet | 4H | Cyclopentyl protons (CH2) |

| 1.80 - 2.00 | Multiplet | 4H | Cyclopentyl protons (CH2) |

This table presents the expected 1H NMR data for this compound. The signals and their characteristics would be used to confirm the presence of the phenyl and cyclopentyl nitrile moieties and their connectivity, thus verifying the compound's structure.

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is a valuable technique for the identification and structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is obtained, which corresponds to the vibrational frequencies of its functional groups. Fourier Transform Infrared (FTIR) spectroscopy, a common implementation of IR spectroscopy, provides high-resolution spectra and is a standard method for the analysis of this compound. nih.gov

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the phenyl group, the cyclopentane (B165970) ring, and the nitrile functional group. The nitrile (C≡N) stretching vibration is particularly noteworthy, typically appearing as a sharp, medium-intensity band in the region of 2200-2300 cm⁻¹. The presence of the aromatic phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic cyclopentane ring gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.

Spectra for this compound have been recorded using techniques such as capillary cell (neat) for FTIR and in the vapor phase. nih.gov The table below summarizes the expected characteristic IR absorption bands for this compound based on general spectroscopic principles and available data. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | ~2273 | Medium, Sharp |

| Aromatic C-H | Stretching | > 3000 | Variable |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Aliphatic C-H (Cyclopentane) | Stretching | < 3000 | Strong |

| Aliphatic C-H (Cyclopentane) | Bending | ~1450 | Variable |

Validation of Analytical Procedures in Research Contextsnih.gov

The validation of an analytical procedure is the process of demonstrating through laboratory studies that the performance characteristics of the method are suitable for its intended purpose. uspbpep.comwjarr.com For research on this compound, this ensures that the data generated are reliable, reproducible, and accurate. The validation process involves evaluating several key parameters as outlined by international guidelines. edqm.eunih.gov

Specificity, Accuracy, and Precision Assessmentsnih.gov

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. uspbpep.com For this compound, this would involve demonstrating that the analytical signal is not affected by potential synthesis precursors, byproducts, or other compounds in the sample matrix. uspbpep.com Peak purity tests, using techniques like diode array detection or mass spectrometry in conjunction with chromatography, can be employed to demonstrate specificity. europa.eu

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often determined by analyzing a sample of known concentration (a certified reference material, if available) and comparing the measured value to the true value. nih.gov Another common approach is the spike recovery method, where a known amount of pure this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. nih.gov

Precision is the measure of the degree of scatter of a series of measurements. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.

Reproducibility: The precision between different laboratories.

For research on this compound, a satisfactory level of precision would be demonstrated by a low RSD for a set of replicate analyses. nih.gov

Detection and Quantitation Limit Determinationsnih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comnih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comnih.gov The LOQ is a critical parameter in the analysis of impurities or trace amounts of this compound. nih.gov

Several methods can be used to determine the LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low concentrations of the analyte to the noise of the baseline. Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD and 10:1 for the LOQ. nih.gov

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank or the residual standard deviation of a regression line and the slope of the calibration curve. wjarr.com

The choice of method for determining LOD and LOQ can lead to different values, and it is important to select an appropriate method for the specific analytical technique being used. nih.gov

Linearity and Range Evaluationnih.gov

Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu To establish the linearity of a method for this compound, a series of at least five standards of varying concentrations would be prepared and analyzed. europa.eu The results are then plotted, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is generally considered indicative of a linear relationship. nih.gov

The Range of an analytical method is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the method has a suitable level of precision, accuracy, and linearity. europa.eu The specified range for a particular assay is derived from the linearity studies and depends on the intended application of the method. uspbpep.com

Robustness of Analytical Methodsnih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com To test the robustness of an analytical method for this compound, small changes would be made to parameters such as:

pH of the mobile phase (for liquid chromatography)

Mobile phase composition

Column temperature

Flow rate

The effect of these changes on the analytical results (e.g., peak area, retention time) is then evaluated. scirp.org A method is considered robust if the results remain within acceptable limits despite these small variations. bohrium.com

Theoretical and Computational Studies on 1 Phenylcyclopentanecarbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity